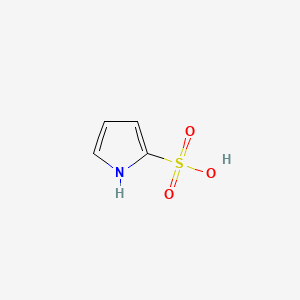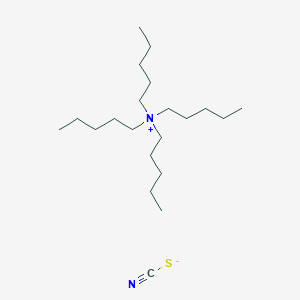
2-(Morpholin-4-ylsulfonyl)aniline
Vue d'ensemble
Description
2-(Morpholin-4-ylsulfonyl)aniline is a chemical compound that has gained a lot of attention in recent years due to its properties and potential applications in various fields. It has the molecular formula C10H14N2O3S and a molecular weight of 242.29 g/mol .
Synthesis Analysis
The synthesis of 2-(Morpholin-4-ylsulfonyl)aniline involves several steps. The starting key materials 4-(piperidin-1-ylsulfonyl)aniline and 4-(morpholin-4-ylsulfonyl)aniline were prepared accordingly as the reported method, and were converted to the corresponding chloroacetamide derivatives in excellent yields (92–95%) by reaction with chloroacetyl chloride in DMF at room temperature .Molecular Structure Analysis
The molecular structure of 2-(Morpholin-4-ylsulfonyl)aniline consists of a morpholine ring attached to a sulfonyl group, which is further connected to an aniline group .Applications De Recherche Scientifique
Inhibition of Src Kinase Activity
Boschelli et al. (2001) explored the optimization of 4-phenylamino-3-quinolinecarbonitriles, leading to potent inhibitors of Src kinase activity. They found that replacing the methoxy group with a 3-(morpholin-4-yl)propoxy group significantly increased the inhibition of both Src kinase activity and Src-mediated cell proliferation, suggesting potential applications in cancer research Boschelli et al., Journal of Medicinal Chemistry.
Metal Complexation
Venkappayya and Brown (1974) investigated metal halide complexes of morpholine-4-thiocarbonic acid anilide, preparing and characterizing complexes with cobalt(II), zinc(II), cadmium(II), and mercury(II). These findings could have implications for the development of new materials and catalysts Venkappayya & Brown, Journal of Inorganic and Nuclear Chemistry.
Antimicrobial Activity
Subhash and Bhaskar (2020) designed and synthesized a series of (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives, evaluating their in vitro antimicrobial activity. Some derivatives exhibited significant activity against bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents Subhash & Bhaskar, Russian Journal of Organic Chemistry.
Antitubercular Activities
Başoğlu et al. (2012) synthesized linezolid-like molecules and evaluated their antimicrobial activities, discovering good antitubercular activities. This research contributes to the ongoing efforts to find effective treatments for tuberculosis Başoğlu et al., Turkish Journal of Chemistry.
Dielectric and Thermodynamic Studies
Parthipan and Thenappan (2008) studied the interaction between anisole with morpholine and aniline, focusing on dielectric and thermodynamic behaviors. Their work helps to understand molecular interactions and could inform the design of novel materials with specific dielectric properties Parthipan & Thenappan, Journal of Molecular Liquids.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-(Morpholin-4-ylsulfonyl)aniline is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives, like 2-(Morpholin-4-ylsulfonyl)aniline, exhibit antimicrobial and antitumor activities .
Mode of Action
2-(Morpholin-4-ylsulfonyl)aniline interacts with DHFR by binding to its active sites . This binding interaction inhibits the function of DHFR, thereby disrupting the tetrahydrofolate synthesis pathway. The disruption of this pathway can lead to the inhibition of DNA synthesis and cell growth, which is particularly effective against rapidly dividing cells, such as cancer cells and bacteria .
Biochemical Pathways
The primary biochemical pathway affected by 2-(Morpholin-4-ylsulfonyl)aniline is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, this compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids. The downstream effects of this disruption include the inhibition of DNA, RNA, and protein synthesis, which can lead to cell death .
Result of Action
The inhibition of DHFR by 2-(Morpholin-4-ylsulfonyl)aniline leads to significant activity against certain types of cancer cells, such as human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . This is due to the disruption of DNA synthesis and cell growth, leading to cell death . Some of these synthesized compounds also exhibit antibacterial and antifungal activities .
Propriétés
IUPAC Name |
2-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPZGLWVUUJJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360618 | |
| Record name | 2-(morpholin-4-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-ylsulfonyl)aniline | |
CAS RN |
208643-03-2 | |
| Record name | 2-(morpholin-4-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B1597980.png)
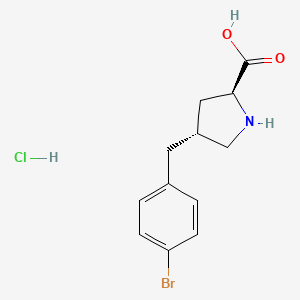
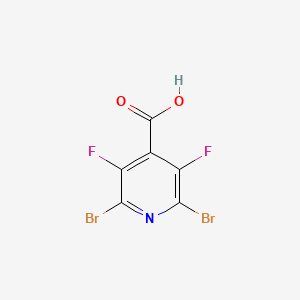

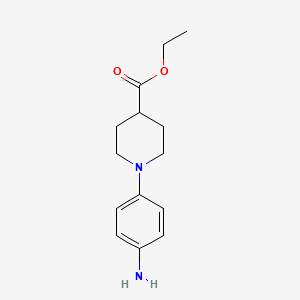
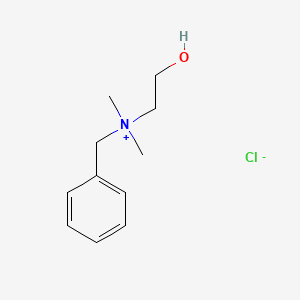
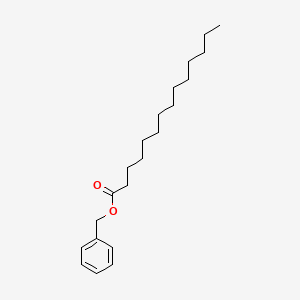

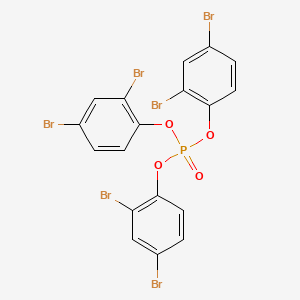
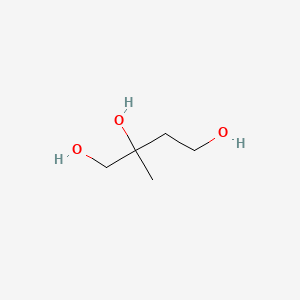
![3-[[4-[(2,4-Dinitrophenyl)azo]phenyl](2-hydroxyethyl)amino]propiononitrile](/img/structure/B1597999.png)
